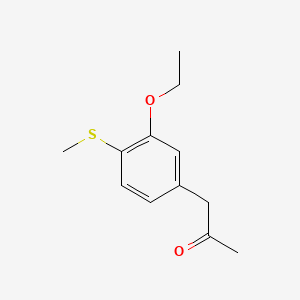
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . It is characterized by the presence of an ethoxy group, a methylthio group, and a propan-2-one moiety attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-ethoxy-4-(methylthio)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control and the use of advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Applications De Recherche Scientifique
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The ethoxy and methylthio groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
1-(3-Ethoxy-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-Methoxy-4-(methylthio)phenyl)propan-2-one: This compound has a methoxy group instead of an ethoxy group, which can influence its chemical reactivity and biological activity.
1-(3-Ethoxy-4-(methylsulfinyl)phenyl)propan-2-one: The presence of a methylsulfinyl group instead of a methylthio group can alter the compound’s oxidation state and reactivity.
1-(3-Ethoxy-4-(methylthio)phenyl)ethanone:
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-(3-ethoxy-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H16O2S/c1-4-14-11-8-10(7-9(2)13)5-6-12(11)15-3/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
RAPZGEQDPSQPJP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CC(=O)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



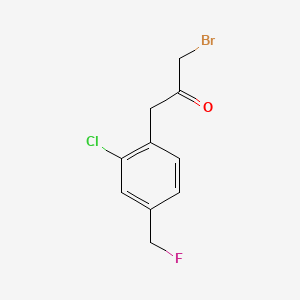

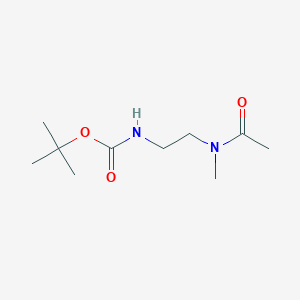
![1H-Pyrrolo[2,3-b]pyridine-2-acetic acid, 4-bromo-, 1,1-dimethylethyl este](/img/structure/B14038693.png)
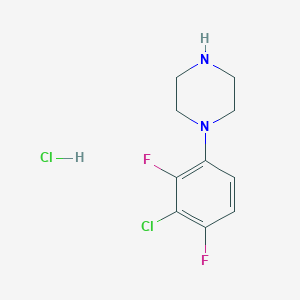
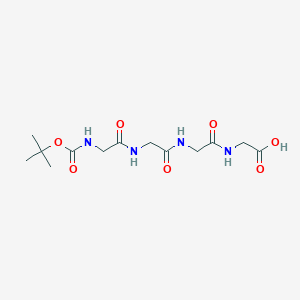
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)

![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)

![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)
![2-chloro-5-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyrimidine](/img/structure/B14038764.png)
